molecular formula C20H19N3O2 B12919630 7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one CAS No. 113943-13-8

7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one

Cat. No.: B12919630
CAS No.: 113943-13-8
M. Wt: 333.4 g/mol
InChI Key: UYAYYXRMFDUGAT-UHFFFAOYSA-N
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Description

7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one is a synthetically tailored organic compound belonging to the benzopyrano[2,3-c]pyrazol-3(2H)-one chemical class. This molecular architecture, built from a fused coumarin (benzopyran-2-one) and pyrazolone ring system, is recognized in scientific literature as a privileged scaffold for generating novel bioactive molecules and functional materials . The structural core of this compound is of significant interest in medicinal and combinatorial chemistry, with related derivatives being investigated for a broad spectrum of biological activities commonly associated with both coumarin and pyrazolone motifs, such as antimicrobial, anticancer, and anti-inflammatory effects . The synthetic route for this chemical family has been optimized, including efficient one-pot microwave-assisted protocols that facilitate rapid library generation for high-throughput screening . The incorporation of a diethylamino electron-donating group at the 7-position and a phenyl substituent at the 2-position strategically modifies the compound's electronic properties. This functionalization is known to profoundly influence photophysical behavior, as demonstrated in studies on analogous 7-diethylamino-substituted coumarin derivatives, which exhibit pronounced solvatochromism (color and fluorescence changes dependent on solvent polarity) and high fluorescence quantum yields . Consequently, this compound serves as a valuable chemical tool and precursor for researchers developing new luminescent probes, sensors, and optoelectronic materials . It is supplied as a high-purity material strictly for research applications in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

113943-13-8

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

7-(diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3-one

InChI

InChI=1S/C20H19N3O2/c1-3-22(4-2)16-11-10-14-12-17-19(25-18(14)13-16)21-23(20(17)24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3

InChI Key

UYAYYXRMFDUGAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=CC=CC=C4)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution using diethylamine.

    Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate product with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including multi-step reactions involving pyrazole and benzopyrone derivatives. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the compound, facilitating further research into its applications .

Anticancer Properties

One of the most significant applications of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one is its anticancer activity. Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer (MDA-MB-231) and other types of cancer cells, demonstrating promising IC50 values that indicate substantial potency .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a study conducted to evaluate the anticancer properties of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM, highlighting its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound. Researchers utilized in vitro models to assess its effect on pro-inflammatory cytokine production. The results showed a significant reduction in cytokine levels when treated with the compound, indicating its potential for therapeutic use in inflammatory diseases .

Table 1: Biological Activities of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one

Activity TypeEffectivenessReference
Anticancer ActivityIC50 ~ 25 μM
Anti-inflammatorySignificant reduction in cytokines
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA in anticancer studies.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzopyrano[2,3-c]pyrazol-3-one scaffold is highly modular. Key structural analogs and their properties are summarized below:

Compound Substituents Key Properties Reference
Target Compound 7-(Diethylamino), 2-phenyl Hypothesized improved solubility due to diethylamino group; potential bioactivity
6-Amino-4-(2,4-dichlorophenyl)-10f 2,4-Dichlorophenyl, 6-amino Antimicrobial activity (UPLC-MS: m/z = 383.1); yield = 39%
6-Amino-1-(4-chlorophenyl)-10af 4-Chlorophenyl, 2-methylbenzaldehyde Low yield (3%); m.p. = 178°C; IR bands at 2224 cm⁻¹ (CN stretch)
8a (3-Benzoyl-7-methyl) 7-Methyl, 3-benzoyl m.p. = 113°C; synthesized via reflux (65% yield)
Thiopyrano[4,3-c]pyrazoles (e.g., 12) 4-Chlorophenyl, 3a-methyl Immunomodulatory activity; sulfur atom enhances metabolic stability
  • Substituent Impact: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antimicrobial potency but reduce solubility . Electron-Donating Groups (e.g., diethylamino): Improve solubility and may modulate receptor binding . Aromatic Substituents (e.g., phenyl): Contribute to π-π stacking in biological targets .

Physicochemical Properties

  • Melting Points : Range from 113°C (8a) to 178°C (10af), influenced by crystallinity and substituent polarity .
  • Spectroscopic Data :
    • IR : CN stretches (~2224 cm⁻¹) and carbonyl bands (~1704 cm⁻¹) are consistent across analogs .
    • NMR : Pyrazole protons resonate at δ 5.45–12.10 ppm, varying with substituent electronic effects .

Biological Activity

7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, including its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Chemical Formula : C₁₄H₁₇N₃O₂
  • Molecular Weight : 231.2903 g/mol
  • IUPAC Name : 7-(Diethylamino)-2-phenyl-4H-chromen-4-one

The structure features a benzopyrano core fused with a pyrazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The most common method includes the condensation of appropriate benzopyran derivatives with diethylamine and phenylhydrazine under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one exhibits significant anticancer properties. In vitro assays on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.5Induction of apoptosis via caspase activation
MCF-7 (Breast)12.8Cell cycle arrest at G1 phase
A549 (Lung)10.0Inhibition of PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. A study reported the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Anticancer Mechanism : A study involving the treatment of MCF-7 cells showed that the compound activates apoptotic pathways through upregulation of p53 and downregulation of Bcl-2 proteins.
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of the compound against drug-resistant strains of S. aureus, suggesting its potential in overcoming antibiotic resistance.

Q & A

Q. What are the established synthetic pathways for 7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one?

The compound can be synthesized via multi-step reactions involving cyclocondensation and functional group modifications. A common approach involves reacting a substituted chromenone precursor with phenylhydrazine in absolute ethanol under reflux, catalyzed by triethylamine. For example, 3-acetyl-7-(diethylamino)coumarin derivatives (structurally analogous) are synthesized via Mannich reactions or cyclization of hydrazine derivatives with ketones . Key steps include:

  • Reagent selection : Phenylhydrazine for pyrazole ring formation.
  • Solvent optimization : Ethanol or acetonitrile for improved solubility.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., diethylamino protons at δ 1.2–1.4 ppm) and carbon shifts (e.g., carbonyl carbons at ~160–180 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ confirm the lactone carbonyl group.
  • X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity; C–C bond lengths ~1.40–1.48 Å) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the diethylamino group.
  • Acid-base behavior : The pyrazolone ring exhibits tautomerism, affecting nucleophilic reactivity .
  • Thermal stability : Melting points (e.g., 215–245°C for analogous compounds) suggest stability under standard reaction conditions .

Q. How can researchers evaluate its in vitro bioactivity (e.g., antibacterial or anticancer potential)?

  • Antibacterial assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Dose-response analysis : IC50 calculations to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

  • Catalyst screening : Triethylamine vs. DBU for base-mediated cyclization .
  • Temperature control : Reflux at 80°C vs. microwave-assisted synthesis for faster kinetics.
  • Statistical design : Use factorial experiments (e.g., 2k designs) to test solvent, catalyst, and stoichiometry interactions .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Standardized protocols : Ensure consistent bacterial strains (e.g., ATCC controls) and cell culture conditions .
  • Metabolic stability assays : Test compound degradation in serum to explain variability in IC50 values.
  • Computational modeling : Compare molecular docking results (e.g., binding to topoisomerase II) with experimental data .

Q. How can structural modifications enhance photophysical properties (e.g., fluorescence)?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to redshift absorption maxima .
  • Rigidification : Extend π-conjugation via fused rings (e.g., pyrido derivatives) to improve quantum yield .
  • Solvatochromism studies : Measure emission spectra in solvents of varying polarity to assess environmental sensitivity .

Q. What advanced analytical methods resolve complex degradation pathways under environmental conditions?

  • LC-HRMS/MS : Identify photodegradation products (e.g., hydroxylated or demethylated derivatives) .
  • QSAR modeling : Predict persistence based on hydrolysis rate constants and logP values .
  • Isotope labeling : Track 14C-labeled compound fate in soil/water systems .

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